An In-depth Technical Guide to 4-benzoyl-N,N-diethylbenzamide (CAS 67055-76-9)
An In-depth Technical Guide to 4-benzoyl-N,N-diethylbenzamide (CAS 67055-76-9)
This technical guide provides a comprehensive overview of 4-benzoyl-N,N-diethylbenzamide, a compound of interest in organic synthesis and potential pharmacological research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a robust framework for its synthesis, characterization, and potential applications.
Introduction and Molecular Overview
4-benzoyl-N,N-diethylbenzamide (C18H19NO2) is a disubstituted benzamide featuring a benzoyl group at the 4-position of the benzene ring.[1] This molecular architecture, combining a ketone and an amide functional group, suggests a range of potential chemical reactivity and biological interactions. The N,N-diethylamide moiety is a common feature in various biologically active compounds, including the well-known insect repellent N,N-diethyl-m-toluamide (DEET).[2][3][4][5] The presence of the benzoyl group introduces a rigid, aromatic ketone structure that can significantly influence the molecule's electronic properties, conformation, and potential as a synthetic intermediate.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of 4-benzoyl-N,N-diethylbenzamide [1]
| Property | Value |
| Molecular Formula | C18H19NO2 |
| Molecular Weight | 281.35 g/mol |
| XLogP3 | 3.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 281.141579 g/mol |
| Topological Polar Surface Area | 37.4 Ų |
| Heavy Atom Count | 21 |
These properties are computationally derived and have not been experimentally verified.
For comparative context, the parent compound N,N-diethylbenzamide (CAS 1696-17-9) is a solid with a melting point of 38-40°C and a boiling point of 146-150°C at 15 mmHg.[6] The introduction of the benzoyl group is expected to significantly increase the melting and boiling points of 4-benzoyl-N,N-diethylbenzamide due to the increased molecular weight and potential for stronger intermolecular interactions.
Proposed Synthesis and Experimental Protocol
A specific, detailed synthesis protocol for 4-benzoyl-N,N-diethylbenzamide is not prominently described in the literature. However, a logical and robust synthetic route can be proposed based on well-established amidation reactions. The most direct approach involves the reaction of 4-benzoylbenzoyl chloride with diethylamine. This two-step synthesis begins with the preparation of the acid chloride from 4-benzoylbenzoic acid.
Synthesis of the Precursor: 4-benzoylbenzoic acid
4-benzoylbenzoic acid can be synthesized via a Friedel-Crafts acylation of toluene with benzoyl chloride, followed by oxidation of the intermediate 4-methylbenzophenone.[7][8]
Step-by-Step Protocol: Synthesis of 4-benzoylbenzoic acid
Part A: Friedel-Crafts Acylation of Toluene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq) and dry toluene (excess).
-
Addition of Benzoyl Chloride: Cool the stirred suspension in an ice bath. Slowly add benzoyl chloride (1.0 eq) dropwise from the dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 4-methylbenzophenone can be purified by recrystallization or distillation.
Part B: Oxidation of 4-methylbenzophenone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-methylbenzophenone from the previous step in a suitable solvent such as pyridine or a mixture of t-butanol and water.
-
Addition of Oxidant: While stirring, add potassium permanganate (KMnO4) (2-3 eq) portion-wise.
-
Reflux: Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO2) precipitate. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 4-benzoylbenzoic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-benzoylbenzoic acid.
Synthesis of 4-benzoyl-N,N-diethylbenzamide
The final step is the conversion of 4-benzoylbenzoic acid to its acid chloride, followed by amidation with diethylamine.[9][10][11]
Step-by-Step Protocol: Synthesis of 4-benzoyl-N,N-diethylbenzamide
-
Formation of 4-benzoylbenzoyl chloride: In a fume hood, suspend 4-benzoylbenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl2) (1.2-1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or gentle reflux until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-benzoylbenzoyl chloride.[9]
-
Amidation: Dissolve the crude 4-benzoylbenzoyl chloride in a dry, aprotic solvent like DCM. In a separate flask, dissolve diethylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.
-
Reaction: Cool the diethylamine solution in an ice bath and slowly add the solution of 4-benzoylbenzoyl chloride dropwise with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-benzoyl-N,N-diethylbenzamide can be purified by column chromatography on silica gel or by recrystallization.
Visualization of the Synthetic Workflow
Caption: Proposed two-stage synthesis of 4-benzoyl-N,N-diethylbenzamide.
Potential Applications and Biological Activity
There is a lack of published studies on the specific biological activities or applications of 4-benzoyl-N,N-diethylbenzamide. However, the structural motifs present in the molecule allow for informed speculation on its potential utility.
The parent compound, N,N-diethylbenzamide, is a known insect repellent.[3][4] While it is not a direct analogue of DEET, the presence of the N,N-diethylbenzamide core suggests that it could be investigated for similar properties. The benzophenone moiety is a well-known pharmacophore and is present in a number of FDA-approved drugs.[12] Benzophenones are also widely used as photoinitiators in polymer chemistry due to their ability to absorb UV light. This suggests that 4-benzoyl-N,N-diethylbenzamide could be explored for applications in materials science.
Furthermore, the isomeric compound, 2-benzoyl-N,N-diethylbenzamide, has been investigated for its polymorphic behavior and was initially synthesized as a potential candidate for antispasmodic drugs.[13] This highlights the potential for benzoyl-N,N-diethylbenzamide scaffolds to possess pharmacological activity.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 4-benzoyl-N,N-diethylbenzamide. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity. Based on the functional groups and the safety profiles of related compounds, the following precautions are recommended:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Toxicity: The toxicity of this compound is unknown. The starting materials, such as thionyl chloride and benzoyl chloride, are corrosive and toxic. Diethylamine is also corrosive and flammable. Handle all reagents with appropriate care.
Conclusion
4-benzoyl-N,N-diethylbenzamide is a molecule with potential for further investigation in both synthetic and applied chemistry. While direct experimental data is currently limited, this guide provides a comprehensive, technically grounded framework for its synthesis and handling. The proposed synthetic route is based on reliable and well-understood chemical transformations. Future research should focus on the experimental validation of the physicochemical properties, a thorough characterization of the compound using modern analytical techniques (NMR, IR, MS, and elemental analysis), and an exploration of its potential biological and material science applications.
References
-
LookChem. (n.d.). 4-benzoylbenzoyl Chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-benzoyl-N,N-diethylbenzamide. PubChem Compound Database. Retrieved from [Link]
-
Chegg. (2017, March 27). Predict the organic product formed when BzCI reacts with dimethylamine. Retrieved from [Link]
- Edgar, K. J., & Bradsher, C. K. (1981). o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis. The Journal of Organic Chemistry, 46(25), 5244–5246.
- Mittal, P. K., Sreehari, U., Razdan, R. K., Dash, A. P., & Ansari, M. A. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. Indian journal of medical research, 133(4), 426–430.
-
National Institute of Standards and Technology. (n.d.). Benzamide, N,N-diethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chegg. (2017, March 27). A. Benzoyl chloride reacts with dimethylamine to give the amide Shown. Retrieved from [Link]
- Astley, S. T., & Stephenson, G. R. (1994). Preparation and reactivity of cuprate derivatives of lithium 6-lithiopiperonylate with tricarbonyl(2-methoxycyclohexadienyl)iron. The Journal of Organic Chemistry, 59(23), 7047-7051.
- de Moraes, L. S., Liu, J., Gopi, E., Oketani, R., Kennedy, A. R., & Geerts, Y. H. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 11(8), 1004.
-
de Moraes, L. S., Liu, J., Gopi, E., Oketani, R., Kennedy, A. R., & Geerts, Y. H. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzoylbenzoyl chloride. PubChem Compound Database. Retrieved from [Link]
- Deb, N., Kumar, D., & Gupta, A. K. (2010). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice.
-
National Center for Biotechnology Information. (n.d.). N,N-Diethylbenzamide. PubChem Compound Database. Retrieved from [Link]
- García, J. I., Pérez, D., & Coma, V. (2022). N,N-Diethyl-3-methylbenzamide. Molecules, 27(13), 4101.
-
Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]
-
Truemeds. (n.d.). N N Diethylbenzamide: View Uses, Side Effects and Medicines. Retrieved from [Link]
-
Mittal, P. K., Sreehari, U., Razdan, R. K., Dash, A. P., & Ansari, M. A. (2011). Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, October 16). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft. Regulations.gov. Retrieved from [Link]
-
Pham Thinh, D., Phan, C. D., Do, D. A., & Do, Q. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). Retrieved from [Link]
Sources
- 1. 4-benzoyl-N,N-diethylbenzamide | C18H19NO2 | CID 755990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethyl-3-methylbenzamide [mdpi.com]
- 3. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]
- 4. Efficacy of Advanced Odomos repellent cream (N, N-diethyl-benzamide) against mosquito vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
- 6. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-benzoylbenzoyl Chloride|lookchem [lookchem.com]
- 10. homework.study.com [homework.study.com]
- 11. chegg.com [chegg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
